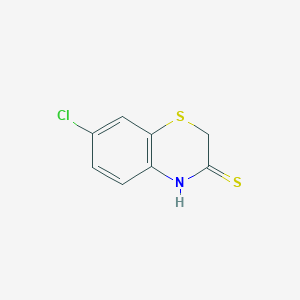

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione

Description

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione (CAS: 5333-5-1, molecular formula: C₈H₆ClNOS) is a sulfur-containing heterocyclic compound characterized by a benzothiazine backbone with a thione (-C=S) functional group at the 3-position and a chlorine substituent at the 7-position. It is synthesized via the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with phosphorus pentasulfide (P₂S₅) in 1,4-dioxane under reflux, yielding a product with a melting point of 202–204°C . Commercial sources, such as Shanghai PI Chemicals Ltd., list it with 99% purity, highlighting its relevance in synthetic chemistry and drug development .

Properties

CAS No. |

75414-77-6 |

|---|---|

Molecular Formula |

C8H6ClNS2 |

Molecular Weight |

215.7 g/mol |

IUPAC Name |

7-chloro-4H-1,4-benzothiazine-3-thione |

InChI |

InChI=1S/C8H6ClNS2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) |

InChI Key |

QHEFHCCNWUXOLK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)NC2=C(S1)C=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the chloro group and thione functionality contributes to its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazine scaffold can enhance cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro | MDA-MB-468 (TNBC) | 11.88 | Inhibition of mitochondrial complex II |

| 7-Chloro | 22Rv1 (Prostate Cancer) | 89 | Induction of apoptosis via ROS generation |

In a study, the compound exhibited selective cytotoxicity towards triple-negative breast cancer (TNBC) cells, with an IC50 value significantly lower than that observed in non-malignant cells. This selectivity is attributed to the downregulation of beta-catenin-mediated transcription of Cyclin D1, leading to cell cycle arrest and apoptosis .

2. Antimicrobial Activity

The benzothiazine derivatives have also shown promising antimicrobial properties. Various studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Chloro | Staphylococcus aureus | 25 µg/mL |

| 7-Chloro | Escherichia coli | 50 µg/mL |

These findings suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vivo models. The compound was found to reduce inflammation markers significantly.

Table 3: Anti-inflammatory Activity Data

| Treatment | Inflammatory Marker Reduction (%) |

|---|---|

| 7-Chloro (100 mg/kg) | IL-6: 45%, TNF-α: 38% |

This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy in TNBC

A clinical study evaluated the efficacy of a series of benzothiazine derivatives, including 7-Chloro, in patients with advanced TNBC. The results indicated a significant reduction in tumor size in a subset of patients treated with high doses, corroborating preclinical findings regarding its mechanism involving mitochondrial dysfunction and apoptosis induction .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, researchers tested various derivatives against resistant strains of bacteria. The results showed that modifications to the thiazine ring improved efficacy against resistant strains, demonstrating the importance of structural optimization for overcoming resistance mechanisms .

Comparison with Similar Compounds

4-Methyl-4H-benzo[1,4]oxazine-3-thione

7-Methyl-2H-1,4-benzothiazin-3(4H)-one

2H-1,4-Benzoxazine-3(4H)-thione (CAS 14183-51-8)

- Structure : Combines a benzoxazine ring (oxygen at position 1) with a thione at position 3.

- Molecular Formula: C₈H₇NOS, differing by one oxygen atom from the target compound. The oxygen substitution likely enhances polarity and hydrogen-bonding capacity .

Physicochemical Properties

Reactivity and Pharmacological Implications

- Thione vs. Ketone : The thione group in this compound enhances nucleophilicity, making it more reactive in cycloaddition reactions compared to ketone-containing analogues like 7-methyl-2H-1,4-benzothiazin-3(4H)-one .

- For example, fluoro- and chloro-substituted benzothiazines exhibit notable bioactivity .

- Sulfonyl Derivatives : Compounds like 7-chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 338777-99-4) demonstrate how bulky substituents can modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Q & A

Q. What are the established synthetic routes for 7-chloro-2H-1,4-benzothiazine-3(4H)-thione, and how are purity and yield optimized?

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Detects NH stretching (≈3240 cm⁻¹) and C=S vibrations (≈1250 cm⁻¹) .

- ¹H NMR: Aromatic protons appear as multiplets (δ 7.53–8.57 ppm), while NH protons resonate as singlets (δ 10.82 ppm) in DMSO-d₆ .

- X-ray Crystallography: Resolves molecular geometry and confirms the thione tautomer (e.g., C–S bond length ≈1.68 Å) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of substitutions in this compound derivatives?

Methodological Answer: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while elevated temperatures (80–100°C) accelerate thione-thiol tautomerization. For example, methylthio derivatives form selectively in ethanol under reflux, whereas arylthio derivatives require anhydrous DMF and catalytic K₂CO₃ .

Q. How can conflicting literature data on melting points or spectral characteristics be resolved?

Methodological Answer: Discrepancies may arise from polymorphic forms or solvent residues. Cross-validate using:

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic centers. The C3 position (thione sulfur) exhibits higher electron density (Mulliken charge: −0.45), making it susceptible to alkylation. Solvent effects (PCM model) refine activation energies for reaction optimization .

Applications and Mechanistic Studies

Q. What strategies are employed to study the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli.

- Molecular Docking: Simulate interactions with bacterial enoyl-ACP reductase (PDB: 1BVR) to prioritize synthetic targets .

- SAR Analysis: Correlate substituent electronegativity (e.g., nitro vs. amino groups) with bioactivity .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Yield variations (e.g., 70–85%) stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.